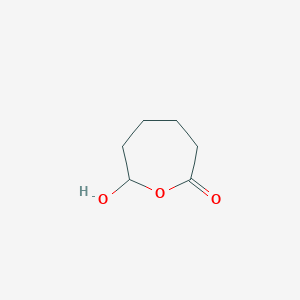

6-Hydroxyhexan-6-olide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

7-hydroxyoxepan-2-one |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9-5/h5,7H,1-4H2 |

InChI Key |

FXIBGWAZMBWMLW-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)OC(C1)O |

Canonical SMILES |

C1CCC(=O)OC(C1)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 6 Hydroxyhexan 6 Olide and Its Derivatives

Systematic Nomenclature and Structural Isomerism of Hydroxylated Hexanolides

Systematic nomenclature, as defined by IUPAC, is crucial for the unambiguous identification of chemical structures. Lactones are named as heterocyclic ketones, with the oxygen atom numbered 1 and the carbonyl carbon as 2. Therefore, the compound of interest, a seven-membered ring containing an oxygen atom, is named as a derivative of oxepan-2-one. The "6-hydroxy" prefix indicates a hydroxyl (-OH) group attached to the carbon at the 6th position of this ring.

Structural isomerism in hydroxylated hexanolides arises from the different possible positions of the hydroxyl group on the carbon backbone of the lactone ring. wikipedia.org These isomers, while sharing the same molecular formula (C₆H₁₀O₃), exhibit distinct structural formulas and, consequently, different physical and chemical properties. youtube.com The primary positional isomers of hydroxy-oxepan-2-one are outlined below.

| Isomer Name | Position of -OH Group | Notes |

|---|---|---|

| 3-Hydroxyoxepan-2-one | C-3 | Hydroxyl group is alpha (α) to the carbonyl group. |

| 4-Hydroxyoxepan-2-one | C-4 | Hydroxyl group is beta (β) to the carbonyl group. |

| 5-Hydroxyoxepan-2-one | C-5 | Hydroxyl group is gamma (γ) to the carbonyl group. |

| 6-Hydroxyoxepan-2-one | C-6 | Hydroxyl group is delta (δ) to the carbonyl group. |

| 7-Hydroxyoxepan-2-one | C-7 | Hydroxyl group is epsilon (ε) to the carbonyl group. |

Stereochemical Configuration and Chirality in 6-Hydroxyhexan-6-olide

Chirality is a fundamental property in stereochemistry, referring to molecules that are non-superimposable on their mirror images. leah4sci.comsinica.edu.tw A molecule with a single stereogenic center, which is a tetrahedral carbon atom bonded to four different groups, will always be chiral. units.it

In the structure of 6-hydroxyoxepan-2-one, the carbon atom at position 6 (C-6) is bonded to four distinct substituents:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A methylene (B1212753) group part of the ester chain (-CH₂-C(=O)-O-)

An alkyl chain leading to the ring oxygen (-CH₂-CH₂-O-)

This makes the C-6 atom a stereogenic center. Consequently, 6-hydroxyoxepan-2-one exists as a pair of enantiomers. These enantiomers are designated by their absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules. ulisboa.pt The two enantiomers are (R)-6-hydroxyoxepan-2-one and (S)-6-hydroxyoxepan-2-one. While enantiomers have identical physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions and can exhibit different biological activities. stanford.edulibretexts.org Molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. units.itstanford.edu

Advanced Conformational Studies of the Lactone Ring System and Hydroxyl Moiety

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and interactions. sinica.edu.tw Seven-membered rings like oxepan-2-one are conformationally flexible and can adopt several low-energy shapes, primarily chair and boat forms. researchgate.netpsu.edu Computational studies and microwave spectroscopy have revealed that for the parent ε-caprolactone, the most stable conformation is a chair form. researchgate.net

The introduction of a hydroxyl group at the C-6 position introduces further conformational complexity. The hydroxyl group can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The relative stability of these conformers is determined by a balance of steric and electronic factors. psu.edu Generally, bulky substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. ic.ac.uk In the case of 6-hydroxyoxepan-2-one, intramolecular hydrogen bonding between the hydroxyl group and the ring or carbonyl oxygen can also play a significant role in stabilizing certain conformations. psu.edu Molecular dynamics simulations and advanced spectroscopic methods like circular dichroism are powerful tools for investigating these conformational preferences. nih.govrsc.org

Theoretical and Experimental Methods for Stereoisomer Differentiation

Distinguishing between stereoisomers, particularly enantiomers, is a significant challenge in chemical analysis. stanford.edu A variety of experimental and theoretical methods are employed for this purpose.

Experimental Methods:

Chiral Chromatography: This is a primary method for separating enantiomers. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively resolve racemic mixtures of lactones. researchgate.netplos.orgphenomenex.comgoogle.com The differential interaction of each enantiomer with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. phenomenex.com

NMR Spectroscopy with Chiral Auxiliaries: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce diastereomeric environments. This results in distinguishable chemical shifts for the corresponding nuclei of the two enantiomers, allowing for the determination of enantiomeric excess. nih.gov

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. rsc.orgresearchgate.net The resulting spectra are highly sensitive to the molecule's absolute configuration and conformation. Comparing experimental ECD or VCD spectra with those predicted by quantum mechanical calculations is a powerful method for assigning the absolute configuration (R/S) of a chiral molecule. researchgate.net

Theoretical Methods:

Quantum Mechanical Calculations: Computational chemistry is invaluable for predicting the properties of stereoisomers. researchgate.net By calculating the energies of different conformers and Boltzmann-averaging their properties, it's possible to predict NMR chemical shifts and optical rotation values for each stereoisomer. researchgate.netnih.gov Comparing these computed values with experimental data can help in assigning the correct stereostructure. nih.gov

Application of Advanced Spectroscopic Signatures in Academic Characterization and Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. jchps.comcornell.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and electronic environment of protons. jchps.com For 6-hydroxyoxepan-2-one, one would expect characteristic signals for the proton on the hydroxyl-bearing carbon (H-6), the protons adjacent to the ester oxygen (H-7), and the protons alpha to the carbonyl group (H-2). The chemical shift of the H-6 proton would be indicative of the hydroxyl group's presence.

¹³C NMR: Shows the number of unique carbon environments. The spectrum would feature a distinct signal for the carbonyl carbon (C-2) at a low field (around 170-180 ppm), a signal for the carbon bearing the hydroxyl group (C-6) in the 60-80 ppm range, and signals for the other methylene carbons in the ring. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. arcjournals.orglibretexts.org The spectrum of 6-hydroxyoxepan-6-olide would be characterized by two key absorption bands:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found in the range of 1730-1750 cm⁻¹. arcjournals.org

A broad absorption band for the hydroxyl (O-H) stretch, appearing in the region of 3200-3600 cm⁻¹. arcjournals.org

Mass Spectrometry (MS): MS provides the molecular weight and information about the molecule's fragmentation pattern. uci.edu

Molecular Ion (M⁺): Electron ionization (EI) mass spectrometry would show a molecular ion peak corresponding to the molecular weight of C₆H₁₀O₃ (130.14 g/mol ).

Fragmentation: Common fragmentation pathways for lactones include the loss of CO₂ and cleavage of the ester ring. umich.edu The presence of the hydroxyl group would also lead to characteristic fragmentation, such as the loss of a water molecule (H₂O). Tandem mass spectrometry (MS/MS) can be used to further probe these fragmentation patterns for detailed structural confirmation. nih.govacs.org

| Spectroscopic Technique | Feature | Expected Value/Region |

|---|---|---|

| IR Spectroscopy | O-H Stretch (alcohol) | ~3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | C=O Stretch (ester) | ~1730-1750 cm⁻¹ (strong) |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~170-180 ppm |

| ¹³C NMR Spectroscopy | Hydroxylated Carbon (C-OH) | ~60-80 ppm |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 130 |

Advanced Synthetic Methodologies for 6 Hydroxyhexan 6 Olide and Its Analogues

Chemo- and Regioselective Synthesis Strategies for Hydroxylated Lactones

Achieving chemo- and regioselectivity is paramount in the synthesis of hydroxylated lactones. This involves selectively reacting one functional group in the presence of others and controlling the specific position of the hydroxylation and lactonization.

Transition metal catalysis offers powerful tools for constructing hydroxylated lactones. frontiersin.org These methods often proceed under mild conditions with high functional group tolerance. frontiersin.org Copper catalysis, in particular, has emerged as a versatile strategy for the enantioselective synthesis of functionalized lactones. mit.educapes.gov.bracs.org A notable approach involves the copper-catalyzed radical oxyfunctionalization of alkenes, which allows for the rapid synthesis of diverse, enantiomerically enriched lactones. mit.educapes.gov.bracs.orgacs.org This strategy can encompass various transformations, including oxyazidation, oxysulfonylation, and oxyarylation, providing access to chiral lactone building blocks that are otherwise difficult to obtain. mit.educapes.gov.bracs.orgthieme-connect.com

Other metal catalysts are also effective. For instance, palladium-catalyzed C–H activation has revolutionized pathways for lactone formation from simple substrates. acs.org Direct palladium-catalyzed γ-lactonization of aliphatic carboxylic acids has been developed, utilizing a β-alanine-derived ligand and sodium percarbonate as an oxidant. chemrxiv.orgchemrxiv.orgacs.org This method is significant because it enables the functionalization of a wide array of aliphatic acids, including those previously challenging to work with. chemrxiv.orgchemrxiv.orgacs.org Similarly, manganese complexes have been used to catalyze the direct C–H lactonization of fatty acids using the environmentally benign oxidant hydrogen peroxide, yielding γ-lactones in high yields. acs.org By modifying reaction conditions, the oxidation of hexanoic acid can be directed to form δ-caprolactone, a close analogue of 6-hydroxyhexan-6-olide. acs.org

Table 1: Examples of Metal-Catalyzed Lactonization Reactions

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Cu(I) / Chiral Ligand | Alkenoic Acids | Chiral Lactones | Enantioselective radical oxyfunctionalization. mit.eduacs.orgacs.orgthieme-connect.com |

| Pd(II) / β-alanine ligand | Aliphatic Carboxylic Acids | γ-Lactones | Direct C(sp³)–H activation; uses sodium percarbonate oxidant. chemrxiv.orgacs.org |

| Mn(II) / bis-amino-bis-pyridine | Fatty Acids | γ- and δ-Lactones | Regioselective C–H lactonization with H₂O₂. acs.org |

| Rhodium Complexes | Keto-acrylates | β-Hydroxylactones | Intramolecular reductive aldol-type cyclization. beilstein-journals.org |

| Gold (AuCl₃) | Acetylenic Acids/Alcohols | γ-Lactones | Electrophilic cyclization compatible with various functional groups. organic-chemistry.org |

Organocatalysis and biocatalysis represent green and highly selective alternatives to metal-based methods. Organocatalysts, which are small, metal-free organic molecules, can promote reactions with high enantioselectivity. For example, imidazolinium-derived carbenes can catalyze the ring-expansion lactonization of oxacycloalkane-2-carboxaldehydes to produce various lactones under mild conditions. organic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional specificity. A primary biocatalytic route to lactones is the Baeyer–Villiger oxidation, facilitated by Baeyer–Villiger monooxygenases (BVMOs). au.dkresearchgate.net These enzymes can convert cyclic ketones into the corresponding lactones. Specifically, 2-hydroxycyclohexanone can be converted to this compound through an NADPH-dependent oxidation catalyzed by 2-hydroxycyclohexanone 2-monooxygenase. enzyme-database.org This enzymatic approach is often highly regioselective, capable of producing "abnormal" lactones that are disfavored in chemical Baeyer-Villiger oxidations. au.dk

Other biocatalytic strategies include the oxidative lactonization of diols using alcohol dehydrogenases (ADHs) and the reductive cyclization of ketoesters. au.dkresearchgate.net The combination of an ADH for alcohol oxidation and a BVMO for the subsequent Baeyer-Villiger oxidation of the ketone intermediate forms an efficient cascade system for lactone production. mdpi.com

Lactone rings can be formed through either oxidative or reductive cyclization of suitable linear precursors. Oxidative cyclization often involves the lactonization of diols. For instance, copper/nitroxyl catalyst systems can promote the highly efficient and selective aerobic oxidative lactonization of diols under mild conditions using ambient air as the oxidant. organic-chemistry.org

Reductive cyclization is another powerful strategy. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has been described to produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org The stereochemical outcome of this reaction can be controlled by the choice of solvent. beilstein-journals.org Another approach is the reductive lactonization of γ- and δ-ketoesters, which can be achieved using biocatalytic methods. au.dk For example, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, using a formic acid–triethylamine mixture as the hydrogen source, leads to chiral multicyclic γ-lactones in high yields and excellent selectivities through a reduction/lactonization sequence. rsc.org

Asymmetric Synthesis and Enantioselective Approaches to Chiral Hydroxylated Lactones

The synthesis of specific enantiomers of chiral hydroxylated lactones is critical, as biological activity is often stereospecific. Several powerful asymmetric methods have been developed to this end.

Sharpless asymmetric dihydroxylation (AD) is a well-established method for producing enantiomerically enriched β-hydroxy-γ-lactones from β,γ-unsaturated esters. acs.orgresearchgate.net This method, often used in tandem with other enantioselective reactions like the Katsuki-Sharpless asymmetric epoxidation, allows for the synthesis of cyclic compounds with high enantiomeric purity. acs.org

Metal-catalyzed asymmetric synthesis is also a prominent strategy. A versatile method for synthesizing a wide range of enantiomerically enriched lactones is based on copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. mit.educapes.gov.bracs.orgacs.org This approach provides straightforward access to chiral lactones containing challenging tetrasubstituted stereogenic centers. mit.educapes.gov.bracs.org Furthermore, iridium complexes bearing ferrocene-based chiral ligands have been shown to be highly efficient in the asymmetric hydrogenation of various ketoesters, furnishing chiral lactones in superb yields (up to 99%) and excellent enantioselectivities (up to 99% ee). researchgate.netrsc.org

Table 2: Comparison of Asymmetric Synthesis Methods for Chiral Lactones

| Method | Catalyst/Reagent | Precursor Type | Key Advantage |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | β,γ-Unsaturated Ester | High enantioselectivity for diol formation, leading to β-hydroxy-γ-lactones. acs.orgresearchgate.net |

| Copper-Catalyzed Oxyfunctionalization | Cu(I) / Chiral Ligand | Alkenoic Acid | Access to tetrasubstituted stereogenic centers. mit.eduacs.orgthieme-connect.com |

| Iridium-Catalyzed Hydrogenation | Ir / Ferrocene-based Ligand | Ketoesters | Excellent yields and enantioselectivities (up to 99% ee). researchgate.netrsc.org |

| Ruthenium-Catalyzed Hydrogenation | Ru / Chiral Ligand | γ-Keto Carboxylic Acids | Dynamic kinetic resolution via reduction/lactonization sequence. rsc.org |

Functionalization of Precursor Molecules for Direct Lactonization

A modern and efficient strategy for lactone synthesis involves the direct functionalization of simple, readily available precursor molecules, bypassing the need for pre-functionalized starting materials. acs.orgnature.com Transition metal-catalyzed C–H activation is a leading technology in this area, allowing for the direct conversion of C–H bonds into C–O or C–C bonds, setting the stage for subsequent lactonization. acs.org

Palladium-catalyzed reactions have been developed for the direct γ-lactonization of free aliphatic carboxylic acids. chemrxiv.orgchemrxiv.orgacs.org These methods utilize the carboxylic acid group as a directing group to guide the catalyst to a specific C(sp³)–H bond, which is then cleaved and functionalized. acs.orgchemrxiv.org This approach avoids lengthy synthetic sequences and improves atom economy. acs.org A modification of this palladium-catalyzed method can also lead to the direct β-C(sp³)–H hydroxylation of carboxylic acids, providing access to β-hydroxy acids, which are direct precursors to β-lactones. chemrxiv.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For lactone synthesis, this translates to using renewable feedstocks, employing environmentally benign catalysts and solvents, and maximizing atom economy.

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (room temperature and neutral pH) in aqueous environments and are biodegradable. researchgate.net The use of enzymes like BVMOs and ADHs for lactone synthesis is a prime example of a sustainable protocol. au.dkmdpi.com There is significant research into producing lactones via microbial biosynthesis from renewable resources like carbohydrates or lipids, which could replace petrochemical routes. mdpi.comresearchgate.net

Photochemical methods also offer sustainable pathways. A catalyst- and additive-free protocol using UV light has been developed for the regioselective synthesis of 2-deoxy lactones from carbohydrate-derived lactones, highlighting a method with high step economy that aligns with green chemistry principles. nih.gov Additionally, the use of hydrogen peroxide as an oxidant in manganese-catalyzed C–H lactonization presents a greener alternative to many traditional oxidants. acs.org The development of synthetic routes from renewable resources, such as the conversion of galactaric acid (derived from biomass) into a lactone intermediate for polyamide synthesis, further underscores the push toward sustainable chemical production. tandfonline.com

Process Optimization and Scale-Up Considerations in Laboratory and Pilot Plant Studies

The transition from laboratory-scale synthesis to pilot plant and industrial production of this compound and its analogues necessitates rigorous process optimization to ensure economic viability, scalability, and consistent product quality. Key considerations revolve around reaction kinetics, catalyst efficiency, downstream processing, and reactor design, whether pursuing chemical or biocatalytic routes.

Laboratory-Scale Optimization

At the laboratory level, the focus is on establishing optimal reaction conditions and understanding the catalytic mechanism. For the synthesis of related lactones, various parameters are meticulously studied. For instance, in the lipase-catalyzed cyclization of (Z)-6-dodecenoic acid derivatives to form γ-lactones, key parameters include the type and concentration of the catalyst, temperature, and solvent. Studies have shown that immobilized Candida antarctica lipase (B570770) B (CAL-B) is effective, with optimal temperatures ranging from 30–40°C in non-aqueous solvents like hexane (B92381) or tert-butyl methyl ether. Similarly, the acid-catalyzed cyclization of γ-hydroxy acids to γ-lactones involves optimizing the catalyst concentration (e.g., sulfuric acid at 0.5–2.0 mol%), temperature (80–120°C), and the use of solvents like toluene (B28343) under reflux conditions to achieve yields between 60–75%.

In biocatalytic routes, such as the production of 6-hydroxyhexanoic acid from cyclohexane (B81311) using recombinant Pseudomonas taiwanensis, laboratory studies are crucial for characterizing the physiology and catalytic performance of the microbial strain. frontiersin.org Research has shown that the choice of cultivation medium significantly influences the specific activity of the whole-cell biocatalyst. frontiersin.org Furthermore, substrate and product inhibition are identified as critical limiting factors, necessitating strategies like fed-batch operations to control substrate concentration and in-situ product removal to enhance biocatalyst stability and product titer. frontiersin.orgresearchgate.net For example, in the biocatalytic production of ε-caprolactone, a fed-batch process coupled with in-situ hydrolysis of the lactone to 6-hydroxyhexanoic acid circumvented product inhibition, achieving a product concentration of up to 283 mM. researchgate.net

A one-pot synthesis of 6-hydroxyhexanoic acid from cyclohexanone (B45756) using a dealuminated HBEA zeolite catalyst with aqueous hydrogen peroxide demonstrates the potential for integrated reaction systems. researchgate.net Optimization of such a system involves tuning catalyst properties, reaction temperature, and pressure to achieve high conversion and selectivity, with reported yields exceeding 95% under optimized conditions. researchgate.net

The following table summarizes key parameters investigated in laboratory-scale synthesis of related lactones and hydroxy acids:

| Parameter | Studied Range/Value | Outcome/Observation | Reference |

| Catalyst | Candida antarctica lipase B (CAL-B) | Effective for γ-lactone formation from long-chain substrates. | |

| Sulfuric Acid | 0.5–2.0 mol% for γ-lactone formation via cyclization. | ||

| Dealuminated HBEA Zeolite | High conversion (>95%) in one-pot synthesis of 6-hydroxyhexanoic acid. | researchgate.net | |

| Temperature | 30–40°C (Enzymatic) | Optimal for lipase-catalyzed cyclization. | |

| 80–120°C (Chemical) | Effective for acid-catalyzed cyclization of γ-hydroxy acids. | ||

| Solvent | Hexane, tert-butyl methyl ether | Suitable for non-aqueous enzymatic reactions. | |

| Toluene, xylene | Used for reflux conditions in acid-catalyzed cyclization. | ||

| Process Strategy | Fed-batch operation | Circumvents substrate surplus and product inhibition in biocatalysis. researchgate.net | researchgate.net |

| In-situ product removal | Enhances productivity by mitigating product inhibition. researchgate.net | researchgate.net |

Pilot Plant and Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot plant introduces a new set of challenges that extend beyond simple volumetric increases. These include mass and heat transfer limitations, reactor design and mixing efficiency, catalyst stability and recovery, and downstream purification.

Reactor Design and Operation: For biocatalytic processes, stirred-tank bioreactors (STRs) are commonly employed. In the production of 6-hydroxyhexanoic acid, the transition to a stirred-tank bioreactor with gaseous cyclohexane feed required careful management of the substrate feed rate to balance high initial activity with long-term biocatalyst stability. frontiersin.org High substrate concentrations, while initially boosting reaction rates, can lead to substrate toxification and reduced biocatalyst performance over time. frontiersin.org Fed-batch strategies, proven effective at the lab scale, become even more critical in pilot operations to maintain optimal substrate and product concentrations. researchgate.netnih.gov For instance, in the production of γ-dodecalactone using engineered Yarrowia lipolytica, a fed-batch bioreactor process improved the titer four-fold, reaching 282 mg/L. researchgate.netnih.gov

Catalyst Handling and Stability: In both chemical and biocatalytic processes, the robustness and reusability of the catalyst are paramount for economic feasibility at scale. For heterogeneous catalysts like zeolites or immobilized enzymes, ensuring efficient mixing to overcome mass transfer limitations without causing catalyst attrition is a key engineering challenge. The stability of biocatalysts, such as whole-cell systems or isolated enzymes, under prolonged process conditions in a pilot reactor is a major concern. Studies on ε-caprolactone synthesis have highlighted that enzyme stability can be a bottleneck in reactor performance. researchgate.net

The table below outlines key considerations and findings from pilot-scale studies of related lactone and hydroxy acid production:

| Consideration | Key Findings and Challenges | Potential Solutions | Reference |

| Mass Transfer | Gaseous substrate feed rates need precise control in bioreactors. | Optimized sparging and agitation; fed-batch feeding. | frontiersin.org |

| Heat Transfer | Exothermic reactions require efficient heat removal to maintain optimal temperature. | Jacketed reactors; internal cooling coils. | |

| Catalyst Stability | Enzyme deactivation under prolonged process conditions. researchgate.net | Co-expression of stabilizing factors; enzyme immobilization. | researchgate.net |

| Mechanical stress on heterogeneous catalysts leading to attrition. | Low-shear agitation; robust catalyst formulation. | ||

| Product Inhibition | Accumulation of product can inhibit catalyst activity. frontiersin.orgresearchgate.net | In-situ product removal (e.g., extraction, adsorption). frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Downstream Purification | Separation of products with similar boiling points. | Fractional distillation; preparative chromatography. | |

| Process Integration | One-pot synthesis combining multiple reaction steps. researchgate.net | Use of multifunctional catalysts; optimization of integrated process conditions. | researchgate.net |

Mechanistic Investigations into the Reactivity and Transformations of 6 Hydroxyhexan 6 Olide

Kinetic and Thermodynamic Aspects of Ring-Opening Reactions of the Lactone Moiety

The stability of the lactone ring in 6-hydroxyhexan-6-olide is a critical factor in its reactivity. Ring-opening reactions, typically hydrolysis, are fundamental transformations for this class of compounds. The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Under acidic or basic conditions, the lactone can undergo hydrolysis to form 6-hydroxyhexanoic acid. The reaction is generally slow at neutral pH but is significantly accelerated by the presence of acids or bases, which catalyze the cleavage of the ester bond.

Thermodynamically, the ring-opening of δ-lactones like this compound is generally favorable, driven by the relief of ring strain and the formation of a more stable, acyclic carboxylic acid. However, the equilibrium can be influenced by the solvent and temperature. In aqueous solutions, the open-chain form is typically favored.

A study on the enzymatic conversion of 2-hydroxycyclohexanone to this compound using 2-hydroxycyclohexanone 2-monooxygenase involves monitoring NADPH consumption to determine kinetic parameters. This indicates that enzymatic processes can also play a role in the formation and, potentially, the ring-opening of this lactone.

Tautomeric Equilibria and Proton Transfer Phenomena Involving the Hydroxyl Group

The hydroxyl group at the C-6 position introduces the possibility of tautomerism. This compound can exist in equilibrium with its open-chain keto-aldehyde form, 6-oxohexanoic acid. This ring-chain tautomerism is a dynamic process where the cyclic hemiacetal form (the lactone) interconverts with the open-chain hydroxy aldehyde.

Proton transfer is a key step in this tautomeric equilibrium. acs.org The hydroxyl proton can be transferred, either intramolecularly or facilitated by solvent molecules, leading to the cleavage of the C-O bond of the lactone ring and formation of the aldehyde group. The position of this equilibrium is influenced by the solvent, temperature, and pH. In some cases, the cyclic form is predominant.

Computational studies and deuterium (B1214612) labeling experiments have been employed to understand the mechanistic details of such intramolecular proton transfers. acs.org For instance, in related systems, it has been shown that a hydroxyl group can facilitate proton transfer to an oxygen atom of an enolate via a transition state, with a relatively low energy barrier. acs.org

Intramolecular and Intermolecular Interactions Influencing Reactivity (e.g., Hydrogen Bonding)

Hydrogen bonding plays a significant role in the structure and reactivity of this compound. numberanalytics.com The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the lactone ring can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the C-6 hydroxyl group and the carbonyl oxygen of the lactone. This interaction can influence the conformation of the molecule and the reactivity of both the hydroxyl and carbonyl groups. Such a hydrogen bond could potentially stabilize the cyclic structure, affecting the kinetics of ring-opening reactions.

Intermolecular Hydrogen Bonding: In the presence of other molecules, this compound can engage in intermolecular hydrogen bonding. mdpi.com With solvent molecules like water, it can form hydrogen bonds that facilitate its solubility and can participate in solvent-mediated reaction mechanisms. nih.gov In concentrated solutions or the solid state, molecules of this compound can form hydrogen bonds with each other, leading to the formation of dimers or larger aggregates. These interactions can affect the molecule's physical properties and its reactivity in chemical transformations. researchgate.net The strength of these hydrogen bonds is dependent on the electronegativity of the atoms involved and the geometry of the molecules. numberanalytics.com

Reaction Pathways for Derivatization and Selective Functionalization of the Hydroxyl Group

The presence of a hydroxyl group allows for a variety of derivatization reactions, enabling the synthesis of a range of functionalized molecules. sarchemlabs.comnih.gov The selective functionalization of this group is a key strategy in synthetic chemistry. nih.gov

Common derivatization reactions include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can yield ethers.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 6-oxohexan-6-olide.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether is a common strategy in multi-step syntheses.

Achieving selective functionalization of the hydroxyl group in the presence of the lactone can be challenging. nih.gov The choice of reagents and reaction conditions is crucial to prevent undesired side reactions, such as the ring-opening of the lactone. For example, mild reaction conditions are often necessary to preserve the lactone ring. Catalyst-controlled methods are increasingly being developed to achieve high site-selectivity in molecules with multiple reactive sites. nih.gov

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. mdpi.com Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus provide insights into the kinetics and thermodynamics of a reaction.

For instance, computational studies can be used to:

Analyze Ring-Opening Reactions: By modeling the hydrolysis of the lactone, the transition state for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon can be located, and the activation energy barrier can be calculated.

Investigate Tautomeric Equilibria: The relative energies of the cyclic lactone and the open-chain tautomer can be calculated to predict the position of the equilibrium. The transition state for the interconversion can also be determined to understand the kinetics of this process.

Study the Role of Hydrogen Bonding: The strength and geometry of intramolecular and intermolecular hydrogen bonds can be modeled, and their influence on the conformation and reactivity of the molecule can be assessed.

Elucidate Reaction Pathways: For derivatization reactions, computational modeling can help to predict the most likely reaction pathway and explain the observed regioselectivity. For example, in a study of a related system, computational analysis was used to understand the mechanism of a Ru-catalyzed isomerization, including the role of proton transfer in the process. acs.org

These computational insights, often combined with experimental data from techniques like kinetic assays and NMR spectroscopy, provide a detailed understanding of the reactivity and transformations of this compound.

Interactive Data Table: Predicted Collision Cross Section

The following table displays the predicted collision cross section (CCS) values for different adducts of this compound. These values are useful in mass spectrometry-based analysis for identifying the compound. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 131.07027 | 118.2 |

| [M+Na]+ | 153.05221 | 122.3 |

| [M-H]- | 129.05571 | 121.8 |

| [M+NH4]+ | 148.09681 | 136.6 |

| [M+K]+ | 169.02615 | 127.2 |

| [M+H-H2O]+ | 113.06025 | 114 |

| [M+HCOO]- | 175.06119 | 137.1 |

| [M+CH3COO]- | 189.07684 | 169.6 |

| [M+Na-2H]- | 151.03766 | 124.7 |

| [M]+ | 130.06244 | 112.4 |

| [M]- | 130.06354 | 112.4 |

Polymerization Chemistry of 6 Hydroxyhexan 6 Olide As a Functional Monomer

Ring-Opening Polymerization (ROP) Mechanisms for Hydroxy-Functionalized Lactones

Ring-opening polymerization (ROP) is the primary method for converting cyclic esters like 6-hydroxyhexan-6-olide into high molecular weight aliphatic polyesters. uliege.be This process can be initiated by a variety of catalysts, including organometallic compounds, organic molecules, and ionic species. uliege.be The mechanism of ROP is highly dependent on the choice of catalyst and reaction conditions.

Coordination-Insertion Polymerization with Organometallic Catalysts

Coordination-insertion polymerization is a widely employed mechanism for the ROP of lactones, utilizing a range of organometallic catalysts. uliege.be This mechanism typically involves the coordination of the monomer's carbonyl group to the metal center of the catalyst, followed by the nucleophilic attack of an initiator group (often an alkoxide) on the activated carbonyl carbon. uliege.benih.gov This leads to the cleavage of the acyl-oxygen bond in the lactone ring and the insertion of the monomer into the metal-initiator bond. uliege.be The polymer chain grows through successive insertions of monomer units. mdpi.com

A variety of metals, including tin, aluminum, zinc, and rare-earth metals, have been utilized in catalysts for lactone polymerization. mdpi.com For instance, tin(II) 2-ethylhexanoate (B8288628) is a common industrial catalyst for the production of polylactide and poly(ε-caprolactone). mdpi.com The deliberate addition of an alcohol to the polymerization medium can effectively control the molecular weight of the resulting polymer. uliege.be

Table 1: Examples of Organometallic Catalysts in ROP

| Catalyst System | Monomer(s) | Key Features |

| Tin(II) 2-ethylhexanoate | ε-Caprolactone, Lactide | Industrially relevant, effective for high molecular weight polyesters. mdpi.com |

| (BDI)Zn-alkoxide | Lactones, O-Carboxyanhydrides | Mediates controlled polymerization, allows for sequential polymerization. frontiersin.org |

| Dimethyl(salicylaldiminato) aluminum | ω-6-Hexadecenlactone (6HDL) | Achieves controlled and pseudo-living polymerization of large ring-size lactones. rsc.org |

| Lewis pair: Zn(C6F5)2 / primary amine | Lactones, O-Carboxyanhydrides | Mediates controlled ROP via a zwitterionic mode. thieme-connect.com |

Organocatalytic ROP Systems

Organocatalytic ROP has emerged as a metal-free alternative for the synthesis of polyesters, avoiding potential metal contamination in the final polymer. These systems often employ organic bases or acids to activate the monomer and/or the growing polymer chain. For instance, N-heterocyclic carbenes (NHCs) and phosphazenes have proven to be effective catalysts. mdpi.comfrontiersin.org

In a typical organocatalytic mechanism, a nucleophilic catalyst can activate an initiator (like an alcohol) which then attacks the monomer. Alternatively, a basic catalyst can deprotonate the initiator to form a more nucleophilic species. The propagation then proceeds through the nucleophilic attack of the growing polymer chain end on the monomer.

Anionic and Cationic Polymerization Pathways

Both anionic and cationic polymerization methods can be applied to the ROP of lactones, although they are generally more sensitive to impurities and reaction conditions than coordination-insertion methods. stanford.edu

Anionic Polymerization: This pathway is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. aatbio.com The initiator attacks the carbonyl group of the lactone, leading to ring-opening and the formation of an alkoxide propagating species. Anionic polymerization can proceed at a relatively slow rate, which allows for good control over the polymer structure, often resulting in polymers with a narrow molecular weight distribution. aatbio.com

Cationic Polymerization: This method involves the use of electrophilic initiators, such as protic acids or Lewis acids, which activate the monomer. aatbio.comwikipedia.org The propagation proceeds via a cationic chain end. Cationic polymerizations are typically very fast and can be difficult to control, often leading to side reactions and a broader molecular weight distribution. stanford.eduaatbio.com The types of monomers suitable for cationic polymerization are generally limited to those that are nucleophilic and can form a stable cation. wikipedia.org

Controlled and Living Polymerization Techniques for Precision Polymer Architecture

Achieving precise control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and end-group functionality, is crucial for many advanced applications. wikipedia.orge-bookshelf.de Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows polymer chains to grow at a constant rate, resulting in polymers with a very low polydispersity index (close to 1). wikipedia.org

Controlled polymerization is a broader term that includes living polymerizations, where termination is suppressed but not completely eliminated. wikipedia.org These techniques are instrumental in synthesizing well-defined polymers and complex architectures like block copolymers. wikipedia.orge-bookshelf.de

Several catalytic systems for the ROP of lactones exhibit living or controlled characteristics. For example, some organometallic catalysts, like certain zinc-based systems, can mediate the controlled ROP of lactones and O-carboxyanhydrides. frontiersin.org Similarly, living anionic polymerization can provide excellent control over the polymerization process. wikipedia.org The use of a phosphazene-containing porous polymer in conjunction with an initiator has been shown to induce a living ROP of ε-caprolactone, yielding polyesters with controlled molecular weights. mdpi.com

Copolymerization Strategies with Other Cyclic Monomers

Copolymerization is a powerful strategy to tailor the properties of polyesters by incorporating two or more different monomer units into the polymer chain. This allows for the fine-tuning of properties such as degradability, crystallinity, and mechanical strength.

Statistical and Gradient Copolymerization Approaches

Statistical Copolymerization: In this approach, two or more comonomers are polymerized simultaneously, leading to a random or statistical distribution of the monomer units along the polymer chain. uq.edu.au The final composition and properties of the copolymer depend on the reactivity ratios of the monomers and their feed ratio. Tin octoate is an example of a catalyst that is efficient in the copolymerization of various lactones, allowing for the tailoring of copolymer properties by adjusting the composition. uliege.be

Gradient Copolymerization: This technique results in a copolymer where the composition changes gradually along the polymer chain. uq.edu.au This creates a smooth transition in properties from one end of the chain to the other. Gradient copolymers can be synthesized by controlling the addition rate of one comonomer into the polymerization of another, or by using monomers with different reactivity ratios in a batch polymerization. For instance, in a Ti-catalyzed copolymerization of a polycyclic fused norbornene monomer with 1-octene, the norbornene monomer was consumed faster, leading to the formation of gradient copolymers. rsc.org

Block Copolymer Synthesis and Sequential Monomer Addition

The synthesis of block copolymers allows for the combination of different polymer segments with distinct properties into a single macromolecule. This approach is particularly valuable for creating materials with tunable nanostructures and functionalities. nih.gov The sequential addition of monomers is a primary technique for producing well-defined block copolymers. semanticscholar.orgmdpi.com

In the context of this compound, its polymerization can be initiated to form a living polymer chain. This living chain, which retains its reactive end-group, can then be used to initiate the polymerization of a second, different monomer, thereby forming a diblock copolymer. This process can be extended by adding subsequent monomers to create triblock or multiblock copolymers.

Controlled polymerization techniques, such as ring-opening polymerization (ROP), are often employed for this purpose. The choice of initiator and catalyst is crucial to maintain control over the polymerization and ensure the living nature of the polymer chains. For instance, organometallic catalysts are frequently used in the ROP of lactones.

The synthesis of block copolymers involving a poly(this compound) segment can be strategically designed. For example, a hydrophobic monomer can be polymerized first, followed by the sequential addition of this compound to introduce a hydrophilic and functional block. The resulting amphiphilic block copolymer can self-assemble in solution to form micelles or other ordered structures.

An alternative to sequential monomer addition is the coupling of pre-synthesized homopolymers. nih.gov For instance, a separately prepared poly(this compound) chain with a reactive end-group can be chemically linked to another polymer chain with a complementary reactive end-group. semanticscholar.org This method offers flexibility in combining a wider range of polymer blocks that may not be accessible through sequential addition due to monomer reactivity issues. nih.govsemanticscholar.org

Post-Polymerization Modification and Chemical Functionalization of Derived Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing diverse functionalities along a polymer backbone that may not be tolerant to the initial polymerization conditions. wiley-vch.dechemrxiv.org The pendant hydroxyl groups on poly(this compound) make it an excellent candidate for such modifications. rsc.org

The hydroxyl group is a versatile functional handle that can participate in a wide array of chemical reactions. These include, but are not limited to:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to attach various functional groups. This can be used to tune the polymer's solubility, thermal properties, or to introduce bioactive molecules.

Etherification: Williamson ether synthesis, for example, can be used to introduce alkyl or aryl ethers, further modifying the polymer's properties.

Urethane (B1682113) Formation: Reaction with isocyanates to form urethane linkages, which can introduce hydrogen bonding capabilities and alter the mechanical properties of the polymer.

"Click" Chemistry: The hydroxyl group can be converted to an azide (B81097) or alkyne, enabling subsequent functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reactions. This provides a highly efficient and specific method for attaching a wide range of molecules. semanticscholar.org

The ability to perform these modifications allows for the creation of a library of functional polymers from a single parent polymer, poly(this compound). This versatility is a significant advantage in materials design and development. For instance, by attaching specific ligands, the polymer can be tailored for applications in drug delivery, tissue engineering, or as a responsive material.

The table below summarizes some potential post-polymerization modification reactions for poly(this compound).

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| Esterification | Acyl chloride | Ester | Modified solubility, drug conjugation |

| Etherification | Alkyl halide | Ether | Tunable hydrophobicity |

| Urethane Formation | Isocyanate | Urethane | Enhanced mechanical properties |

| "Click" Chemistry Precursor | Azido-functionalized molecule | Azide | Bio-conjugation, surface modification |

Investigation of Polymerization Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the polymerization of this compound is essential for controlling the molecular weight, architecture, and properties of the resulting polymer.

The ring-opening polymerization of lactones like this compound is often a reversible process. The thermodynamics of the polymerization are governed by the change in Gibbs free energy (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation: ΔG_p = ΔH_p - TΔS_p.

The primary driving force for the polymerization of cyclic esters is the release of ring strain. For a six-membered ring like this compound, the ring strain is relatively low compared to smaller lactones. This has important thermodynamic implications. The polymerization will have a lower negative enthalpy change (less favorable) and a ceiling temperature (T_c), above which the polymerization is no longer thermodynamically favorable (ΔG_p > 0). The ceiling temperature is defined as T_c = ΔH_p / ΔS_p.

The kinetics of the polymerization are influenced by several factors, including the type and concentration of the monomer, initiator, and catalyst, as well as the temperature and solvent. Kinetic studies typically involve monitoring the monomer conversion over time. This data can be used to determine the rate of polymerization and the reaction order with respect to the different components.

For example, in a catalyzed ring-opening polymerization, the rate law might be expressed as:

Rate = k_p [M] [I]

where k_p is the propagation rate constant, [M] is the monomer concentration, and [I] is the initiator concentration. By systematically varying the concentrations and measuring the initial rates, the values of the rate constants and reaction orders can be determined. This information is crucial for predicting and controlling the polymerization process to achieve the desired polymer characteristics.

The presence of the hydroxyl group on the this compound monomer can also influence the polymerization kinetics. It may participate in side reactions or affect the activity of the catalyst, which needs to be considered when designing the polymerization system.

The following table outlines key parameters investigated in the study of polymerization kinetics and thermodynamics.

| Parameter | Description | Significance |

| ΔH_p | Enthalpy of polymerization | Indicates the heat released or absorbed during polymerization; related to ring strain. |

| ΔS_p | Entropy of polymerization | Represents the change in randomness of the system upon polymerization. |

| ΔG_p | Gibbs free energy of polymerization | Determines the spontaneity of the polymerization at a given temperature. |

| T_c | Ceiling temperature | The temperature above which the polymer will depolymerize back to the monomer. |

| k_p | Propagation rate constant | A measure of how fast the polymer chains grow. |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Helps to elucidate the polymerization mechanism. |

Table of Chemical Compounds Mentioned

| Chemical Name | IUPAC Name | Molecular Formula |

| This compound | 7-hydroxyoxepan-2-one | C₆H₁₀O₃ |

| 6-Hydroxyhexanal | 6-hydroxyhexanal | C₆H₁₂O₂ |

| 6-Hydroxyhexan-3-one | 6-hydroxyhexan-3-one | C₆H₁₂O₂ |

Advanced Applications of Poly 6 Hydroxyhexan 6 Olide in Materials Science and Engineering

Precursors for Smart Polymers and Responsive Materials

Poly(ε-caprolactone) (PCL) serves as a crucial building block for the development of smart polymers and responsive materials. These materials are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. The versatility of PCL allows for the synthesis of various copolymers, enabling the fine-tuning of these responses.

For instance, block copolymers of PCL with poly(ethylene glycol) (PEG) create amphiphilic structures that can self-assemble into micelles or other nanoparticles. americanchemicalsuppliers.com These structures are often temperature-sensitive and can be engineered to release encapsulated substances at specific physiological temperatures, making them valuable in biomedical fields. While detailed research findings on PCL-based smart polymers for non-medical applications are not extensively available in the provided search results, their use as block copolymer surfactants and in nanoparticle formulations highlights their potential. americanchemicalsuppliers.com The ability to modify the hydroxyl termination of PCL further expands the possibilities for creating functional and responsive materials. americanchemicalsuppliers.com

Development of High-Performance Polymer Blends and Composites

The blending of poly(ε-caprolactone) with other polymers is a versatile and economical method to create materials with enhanced performance characteristics. mdpi.com Polymer blends can be immiscible, partially miscible, or miscible, with the final properties depending on the compatibility and interaction between the constituent polymers. scribd.comgoogle.com

PCL is also used to improve the properties of other polymers. For instance, since polylactic acid (PLLA) is a hard and brittle material, modifications with softer polymers like PCL can enhance its elasticity, broadening its applicability. americanchemicalsuppliers.com

Table 1: Examples of High-Performance Polymer Blends

| Polymer 1 | Polymer 2 | Resulting Properties/Applications |

|---|---|---|

| Polyetherimide (PEI) | Polycarbonate (PC) | High thermal and mechanical properties for 3D printing. mdpi.com |

| Polylactic acid (PLLA) | Poly(ε-caprolactone) (PCL) | Enhanced softness and elasticity of PLLA. americanchemicalsuppliers.com |

Materials for Controlled Release Systems (e.g., agri-chemicals, industrial catalysts)

Poly(ε-caprolactone) is widely utilized in controlled-release systems due to its biodegradability and biocompatibility. americanchemicalsuppliers.com Its good solvent solubility and compatibility with various compounds make it an excellent matrix for the encapsulation and gradual release of active substances. americanchemicalsuppliers.com

In the context of agriculture, PCL-based materials can be designed to release agrochemicals, such as pesticides or fertilizers, in a controlled manner. This helps to reduce the environmental impact and improve the efficiency of these chemicals. While specific studies on PCL for agrochemical release were not detailed in the search results, its established use in controlled-release drug carriers suggests a strong potential for this application. americanchemicalsuppliers.com

Similarly, in industrial settings, PCL can serve as a carrier for catalysts. Encapsulating a catalyst within a PCL matrix can protect it from deactivation and control its release into a reaction mixture, potentially improving process efficiency and catalyst lifetime. The inherent properties of PCL make it a suitable candidate for developing such advanced industrial materials.

Sustainable Polymer Development: Focus on Biodegradable and Bio-based Materials

Poly(ε-caprolactone) is a key player in the development of sustainable polymers. Its biodegradability, stemming from the ester linkages in its backbone that can be hydrolyzed, makes it an environmentally friendly alternative to non-degradable plastics. americanchemicalsuppliers.com PCL is often highlighted in the context of biodegradable materials for various applications, including 3D printing and biomedical devices. americanchemicalsuppliers.comulipolymer.com

The synthesis of copolymers further enhances the sustainable profile of PCL-based materials. For example, copolymers of ε-caprolactone and glycolide (B1360168) (poly(caprolactone-co-glycolide), PGCL) are biodegradable and biocompatible. americanchemicalsuppliers.com By adjusting the monomer ratio, materials with varying degrees of crystallinity, degradation rates, and solubility can be produced. americanchemicalsuppliers.com This tunability is crucial for designing sustainable materials for specific applications.

Furthermore, PCL can be blended with other bio-based polymers to create sustainable materials with tailored properties. The development of such blends and composites is a significant area of research aimed at reducing reliance on fossil fuel-based plastics.

Functional Coatings and Adhesives

The properties of ε-caprolactone and its polymer make them suitable for use in functional coatings and adhesives. unilongmaterial.comunilongmaterial.com As a monomer, ε-caprolactone can be used in the production of coatings to improve their luster and transparency. unilongmaterial.com When polymerized, PCL can be a component in adhesive formulations. unilongmaterial.comchemicalbook.com

PCL-based materials can be formulated into adhesives with varying properties, from soft and flexible to more rigid, depending on the specific formulation and any copolymers or blends used. Its use as an intermediate in urethane (B1682113) coatings highlights its role in creating high-performance surface finishes. chemicalbook.com

In the realm of functional coatings, PCL's biodegradability also opens up possibilities for creating environmentally benign coatings. For instance, research into non-toxic antifouling coatings for marine applications has explored the use of various natural and synthetic compounds, and biodegradable polymers like PCL could serve as a binder matrix for such systems. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 6-Hydroxyhexan-6-olide | ε-Caprolactone, 2-Oxepanone, 6-Hexanolactone americanchemicalsuppliers.comulipolymer.comcymitquimica.com |

| Poly(this compound) | Poly(ε-caprolactone), PCL |

| Poly(ethylene glycol) | PEG |

| Polyetherimide | PEI |

| Polycarbonate | PC |

| Polylactic acid | PLLA |

| Poly(caprolactone-co-glycolide) | PGCL |

| Glycolide |

Computational and Theoretical Chemistry Studies of 6 Hydroxyhexan 6 Olide and Its Polymers

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of lactone monomers. dergipark.org.tr These calculations help establish a connection between theoretical and experimental data by examining the molecule's optimized geometry and electronic structure descriptors. dergipark.org.tr

The stability and polymerizability of lactones are significantly influenced by ring strain. thaiscience.info Computational methods can quantify this strain by analyzing bond angles, distances, and the calculated change in internal energy upon polymerization (ΔHₚ). thaiscience.info Studies on various lactones have shown that significant deviations in bond angles from ideal values, particularly in 6- and 7-membered rings, correlate with higher experimental heats of polymerization, indicating greater ring strain and a higher propensity for ring-opening. thaiscience.info

Reactivity is often assessed by examining the distribution of electronic charge within the molecule. For the ring-opening polymerization (ROP) of lactones, which typically involves a nucleophilic attack on the carbonyl carbon, a more positive charge on this carbon can facilitate the reaction. thaiscience.info DFT calculations can map these charge distributions. rsc.org Furthermore, global and local chemical activity factors derived from quantum chemical computations can identify the most electrophilic and nucleophilic regions of the molecule, offering a detailed picture of its reactive nature. dergipark.org.tr For instance, DFT calculations on trimethyl-ε-caprolactones demonstrated that differences in reactivity could be attributed to a lower enthalpic contribution for the ring-opening of one regioisomer, making it more energetically favored. rsc.org

Table 1: Calculated Properties Related to Lactone Reactivity and Stability This table presents representative data from studies on various lactones to illustrate the types of parameters derived from quantum chemical calculations.

| Property | Method | Compound | Calculated Value | Significance | Reference |

|---|---|---|---|---|---|

| Heat of Polymerization (ΔHₚ) | AM1 | 7-membered lactone | Lower than smaller rings | Indicates higher polymerizability | thaiscience.info |

| Gibbs Free Energy of Activation (ΔG‡) | DFT | trans(+)-carvomenthide | 84.5 kJ mol⁻¹ | Lower energy barrier to polymerization | nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | DFT | (-)-menthide | 82.3 kJ mol⁻¹ | Energy barrier to polymerization | nih.gov |

| Global Chemical Hardness | DFT/B3LYP | Poly(ε-caprolactone) unit | High | Indicates low intramolecular charge transfer | dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Landscapes and Polymer Chain Dynamics

Molecular dynamics (MD) simulations have become a standard tool for investigating the dynamic behavior of molecules and polymers. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and movements over time.

For a monomer like 6-Hydroxyhexan-6-olide, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. This is crucial as the monomer's conformation can influence its reactivity in polymerization. A common approach involves performing a random conformational search using a molecular mechanics force field, followed by optimization of the resulting conformers at higher levels of theory. nih.gov

For poly(this compound), MD simulations provide invaluable insights into the dynamics of the polymer chain. nih.gov By simulating the polymer in a solvent or in a bulk amorphous state, it is possible to study properties such as:

Chain Flexibility: How easily the polymer chain can bend and rotate.

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Interaction with other molecules: How the polymer chain interacts with solvents, plasticizers, or other polymers in a blend. mdpi.com

Key parameters calculated from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the polymer's structure from a reference state over time, indicating structural stability. mdpi.com RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions, highlighting the most flexible regions of the polymer chain. mdpi.com For example, MD simulations of flavonoid-protein complexes showed that the systems reached equilibrium with RMSD values stabilizing between 2 and 3 Å. mdpi.com

Table 2: Parameters from Molecular Dynamics (MD) Simulations This table illustrates typical outputs from MD simulations, using examples from studies on various molecular systems to represent the data obtainable for polymers like poly(this compound).

| Parameter | System | Simulation Time | Observation | Significance | Reference |

|---|---|---|---|---|---|

| RMSD | PD-L1-Flavonoid Complex | 100 ns | Stabilized between 2-3 Å | Indicates the complex reached a stable equilibrium state. | mdpi.com |

| Hydrogen Bonds | PD-L1-Theaflavin Complex | 100 ns | Stable number of H-bonds | Shows a consistent and stable interaction. | mdpi.com |

Computational Modeling of Ring-Opening Polymerization Mechanisms and Kinetics

Computational modeling is essential for understanding the complex mechanisms and kinetics of ring-opening polymerization (ROP). researchgate.net These models can predict reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a monomer like this compound transforms into a polymer.

The thermodynamics of ROP are governed by the Gibbs free energy of polymerization (ΔGₚ), which is determined by changes in enthalpy (ΔHₚ) and entropy (ΔSₚ). chinesechemsoc.org For the ROP of most strained lactones, both ΔHₚ and ΔSₚ are negative, reflecting the release of ring strain and the loss of translational freedom, respectively. chinesechemsoc.org Computational chemistry can calculate these thermodynamic parameters. DFT calculations, for instance, have been used to explain the polymerizability of lactones by determining the energetics of the ring-opening process. rsc.orgrsc.org

Kinetic modeling can replicate experimental conditions and predict monomer conversion and polymer molecular weight over time. researchgate.net Such models often account for multiple reaction steps, including reversible catalyst activation, propagation, and chain transfer reactions. polimi.it The reliability of these models is confirmed by comparing their predictions with experimental data, showing good agreement. researchgate.netpolimi.it

DFT calculations are particularly useful for investigating the influence of substituents and catalysts on polymerization kinetics. nih.gov For example, a study on two terpene-based seven-membered lactones showed that the polymerization rate was significantly affected by the substitution pattern. nih.gov DFT calculations supported the experimental findings by computing the Gibbs free energy barriers for the polymerization of each isomer, correctly predicting the trend in reactivity. nih.gov

Table 3: Comparison of Experimental and Computationally Modeled Kinetic/Thermodynamic Data for Lactone ROP

| Parameter | Compound | Method | Experimental Value | Calculated Value | Reference |

|---|---|---|---|---|---|

| Activation Energy (Ea) | (+)-carvomenthide | Kinetics/DFT | 36.3 kJ mol⁻¹ | - | nih.gov |

| Activation Energy (Ea) | (-)-menthide | Kinetics/DFT | 40.8 kJ mol⁻¹ | - | nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | (+)-carvomenthide | Kinetics/DFT | 81.9 kJ mol⁻¹ | 84.9 kJ mol⁻¹ | nih.gov |

Prediction of Spectroscopic Parameters and their Correlation with Molecular Structure

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and electronic circular dichroism (ECD) spectra. rsc.orgnih.gov These predictions serve as a powerful tool for structure elucidation and stereochemical assignment, especially for complex molecules where experimental data alone may be ambiguous. oup.com

The standard approach involves optimizing the geometry of a proposed structure using DFT and then calculating the spectroscopic properties for that optimized geometry. oup.com For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (δ). rsc.org By comparing the calculated chemical shifts with experimental values, the proposed structure can be confirmed or refuted. nih.gov This technique has proven highly effective in assigning the relative stereochemistry of lactones. oup.com Studies have shown that while ¹³C NMR chemical shifts can be predicted, ¹H NMR data often provide more discriminating power for distinguishing between similar structures. nih.gov

ECD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. rsc.org Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum for a given enantiomer. nih.gov Comparing the calculated spectrum with the experimental one allows for the unambiguous assignment of the absolute stereochemistry. rsc.orgnih.gov This combined experimental and theoretical approach has been used to revisit and refine rules for interpreting the ECD spectra of various lactones. rsc.org

Table 4: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for a Representative Lactone Data for lactone 7 from a comparative study illustrates the accuracy of computational predictions.

| Analysis Type | Parameter | Value (ppm) | Significance | Reference |

|---|---|---|---|---|

| Experimental | ¹H NMR (δHexp) | - | Experimentally measured shifts | nih.gov |

| Computational | ¹H NMR (δHcalc) | - | GIAO calculated shifts | nih.gov |

| Comparison | Corrected Mean Absolute Error (CMAE) for ¹H | 0.05 | High accuracy and good correlation | nih.gov |

| Experimental | ¹³C NMR (δCexp) | - | Experimentally measured shifts | nih.gov |

| Computational | ¹³C NMR (δCcalc) | - | GIAO calculated shifts | nih.gov |

Structure-Activity Relationships in Non-Biological Contexts

In the context of materials science, structure-activity relationships (SAR) refer to how a polymer's chemical structure influences its physical, mechanical, and thermal properties. Computational studies on poly(ε-caprolactone) (PCL), a close structural analogue to poly(this compound), provide significant insights into these relationships.

By computationally modeling modifications to the polymer backbone, such as the incorporation of functional groups or the creation of copolymers, researchers can predict the resulting changes in material properties. For example, the introduction of functionalized graphene derivatives into a PCL matrix has been studied to enhance mechanical and thermal properties. chalcogen.ro Computational studies can help understand the interactions between the polymer matrix and the filler at the molecular level. rsc.org

Similarly, blending PCL with other polymers like cellulose (B213188) or chitosan (B1678972) is a common strategy to overcome some of its limitations, such as low mechanical properties or thermal stability. mdpi.com Computational models can simulate these blends to predict their miscibility, morphology, and resulting physical characteristics.

Key properties that can be correlated with structural modifications include:

Mechanical Properties: Tensile strength and Young's modulus, which describe the material's strength and stiffness. rsc.org

Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm), which define the polymer's usable temperature range. mdpi.com

Surface Properties: Hydrophobicity/hydrophilicity, which can be predicted by calculating parameters like the contact angle. rsc.org

Morphology: Porosity and fiber diameter in materials like electrospun nanofibers. rsc.org

Table 5: Structure-Property Relationships for Poly(ε-caprolactone) Based Materials This table summarizes how structural modifications to PCL, a proxy for poly(this compound), affect its material properties.

| Structural Modification | Property Affected | Observation | Context/Application | Reference |

|---|---|---|---|---|

| Addition of 1 wt% Graphene | Tensile Strength (Young's Modulus) | Increased from ~9 MPa to ~24-28 MPa | Enhanced mechanical performance for biomedical materials. | rsc.org |

| Addition of 1 wt% Graphene | Fiber Diameter | Decreased from 620 nm to ~510-520 nm | Generation of uniform fibers without defects. | chalcogen.ro |

| Addition of OBuPc | Contact Angle | Increased from ~87° to ~117° | Increased water resistance. | rsc.org |

| Blending with other polymers | Mechanical & Thermal Properties | Generally improved | Overcoming limitations of homo-PCL. | mdpi.com |

Environmental Degradation and Biotransformation Pathways of 6 Hydroxyhexan 6 Olide and Its Polymers

Abiotic Degradation Mechanisms: Hydrolysis and Photolytic Pathways

Abiotic degradation of PCL occurs primarily through two mechanisms: hydrolysis and photolysis. These processes cleave the polymer chains, reducing their molecular weight and preparing them for further microbial action.

Hydrolysis: The hydrolytic degradation of PCL involves the cleavage of its ester linkages. nih.gov This process can occur through a bulk erosion mechanism, where water penetrates the entire polymer matrix, leading to random chain scission throughout the material. nih.gov The rate of hydrolysis is influenced by several factors, including temperature and pH. Studies have shown that alkaline conditions accelerate hydrolysis more effectively than acidic conditions. bohrium.com The degradation begins preferentially in the amorphous regions of the semi-crystalline polymer, leading to an initial increase in crystallinity as these less-ordered regions are broken down. nih.gov The primary product of the complete hydrolysis of the PCL polymer back to its monomeric unit is 6-hydroxyhexanoic acid (also known as 6-hydroxycaproic acid). nih.govelsevierpure.com

Photolytic Pathways: Exposure to ultraviolet (UV) radiation, particularly UV-B, induces photodegradation in PCL. scielo.brresearchgate.net This process also proceeds via a bulk erosion mechanism, suggesting that UV radiation penetrates the material and causes degradation throughout. scielo.br Photodegradation leads to chain scission and the formation of new carbonyl groups, which can be detected by infrared spectroscopy. scielo.brscielo.br The physical consequences of photolysis include yellowing of the material, the formation of surface micro-cracks, and changes in mechanical properties, such as a decrease in elongation at break. scielo.br Similar to hydrolysis, photodegradation can also lead to an increase in the degree of crystallinity, a phenomenon attributed to chemi-crystallization where chain scission in the amorphous regions allows for recrystallization. scielo.brscielo.br

Enzymatic Degradation by Environmental Microorganisms

The biodegradation of PCL is predominantly carried out by a wide array of microorganisms that secrete extracellular enzymes. mdpi.comfrontiersin.org This enzymatic action is a key factor in the complete mineralization of the polymer in natural environments.

The process typically begins with the colonization of the polymer surface by microorganisms, which then secrete hydrolytic enzymes that break down the polymer into smaller, assimilable molecules. researchgate.net The key enzymes involved are carboxylesterases, lipases, and cutinases, which specifically target and cleave the ester bonds in the PCL backbone. mdpi.comfrontiersin.orgnih.gov

A diverse range of bacteria and fungi have been identified as effective PCL degraders. These microorganisms are found in various environments, including soil, compost, and aquatic systems. mdpi.comfrontiersin.org

Table 1: Examples of PCL-Degrading Microorganisms and Their Enzymes

| Microorganism Type | Genus/Species | Enzymes Produced | Source |

|---|---|---|---|

| Bacteria | Pseudomonas spp. | Lipases, Cutinases | mdpi.comnih.gov |

| Bacteria | Streptomyces spp. | Esterases | mdpi.com |

| Bacteria | Alcaligenes faecalis | Lipases | mdpi.com |

| Bacteria | Bacillus sp. | Esterases | nih.gov |

| Bacteria | Rhodococcus spp. | Esterases, Lipases, Cutinases | frontiersin.org |

| Fungi | Aspergillus oryzae | Lipases, Cutinases | mdpi.com |

| Fungi | Fusarium spp. | Cutinases | mdpi.comnih.gov |

| Fungi | Rhizopus delemar | Lipases | mdpi.com |

| Fungi | Penicillium spp. | Lipases, Cutinases | nih.gov |

The efficiency of these enzymes is dependent on environmental conditions such as temperature and pH, with optimal ranges varying for enzymes from different microbial sources. nih.gov

Environmental Fate Modeling and Persistence Assessment

The persistence of PCL in the environment is highly dependent on the specific conditions of the receiving compartment. nih.gov While generally considered biodegradable, its degradation rate can vary from several weeks to a few years. mdpi.come3s-conferences.org Factors such as temperature, moisture, pH, and, most importantly, microbial activity govern its environmental fate. nih.gov

Studies have shown that PCL degrades most rapidly in microbially rich environments like compost. In one comparative study, PCL samples disintegrated completely after 5 weeks in compost, whereas significant degradation took longer in aquatic environments. e3s-conferences.org The rate of degradation in water bodies was found to be faster in a harbor area compared to the open sea or a freshwater pond, likely due to differences in temperature and microbial load. e3s-conferences.orge3s-conferences.org

Table 2: Comparative Environmental Degradation of PCL Film

| Environment | Observation | Timeframe | Source |

|---|---|---|---|

| Compost | Sample Disintegration | 5 weeks | e3s-conferences.org |

| Baltic Sea (Harbour Area) | Sample Disintegration | 6 weeks | e3s-conferences.org |

| Baltic Sea (Open Area) | Sample Disintegration | 12 weeks | e3s-conferences.org |

| Pond (Freshwater) | 39% weight loss | 42 weeks | researchgate.net |

| Physiological Conditions (in vitro) | Slow degradation | ~2-3 years for complete resorption | mdpi.commdpi.com |

Role of Degradation Products in Environmental Cycles

The ultimate biodegradation of PCL results in the formation of simple molecules that can be integrated into natural environmental cycles. The primary degradation product resulting from the hydrolysis of the PCL chain is 6-hydroxyhexanoic acid (6-HHA). researchgate.net

This monomer and its oligomers are water-soluble and can be transported across microbial cell membranes. e3s-conferences.org Once inside the microorganisms, 6-HHA is further metabolized. nih.gov Studies have shown that organisms such as Pseudomonas spp. can oxidize 6-hydroxyhexanoate (B1236181) to adipic acid. asm.orgnih.gov This metabolic pathway, known as omega-oxidation, is the exclusive route for its degradation, as other potential pathways lead to non-metabolizable intermediates. nih.govhmdb.ca

Ultimately, the degradation products of PCL, like 6-hydroxyhexanoic acid and adipic acid, can enter central metabolic pathways such as the beta-oxidation pathway and the citric acid (TCA) cycle. researchgate.netresearchgate.net Through these cycles, the carbon from the original polymer is used by the microorganisms for energy and to build biomass, with the final mineralization products being carbon dioxide (CO₂) and water (H₂O). researchgate.nete3s-conferences.org This complete conversion into biomass, CO₂, and water signifies the full integration of the polymer's constituents back into the natural carbon cycle. frontiersin.orge3s-conferences.org

Emerging Research Frontiers and Future Perspectives in 6 Hydroxyhexan 6 Olide Chemistry

Integration with Advanced Synthesis Platforms (e.g., Flow Chemistry, Automated Synthesis)